molecular formula C10H8N2O3 B174524 6-Methoxy-3-nitroquinoline CAS No. 159454-73-6

6-Methoxy-3-nitroquinoline

Cat. No. B174524
Key on ui cas rn: 159454-73-6
M. Wt: 204.18 g/mol
InChI Key: LMMZXVJDJDOXEA-UHFFFAOYSA-N
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Patent
US05442065

Procedure details

p-Anisidine hydrochloride (35.0 g, 219.4 mmol) was weighed into a dry 300 mL three-necked round-bottomed flask, equipped with a magnetic stirring bar, a pressure-equalizing addition funnel, a solid addition funnel and a thermometer. Glacial acetic acid (150 mL) was added to the solid, with vigorous stirring to maintain a homogeneous suspension. To this suspension was added sodium nitromalonaldehyde monohydrate (12.0 g, 76.4 mmol) and the mixture stirred for 1.0 h at 25° C. A short-path distillation head was placed on the flask and approximately 120 mL of acetic acid/water removed under reduced pressure at 40° C. To the residue (imine 13) was added glacial acetic acid (40 mL) and sulfolane (75 mL). The resulting solution was flushed with argon to :remove air and the flask immersed in an oil bath preheated to 195° C. The mixture was vigorously stirred while acetic acid was removed by distillation. When the temperature reached 184°-185° C. the mixture was stirred for a further 15 min at 185° C. and then poured (while still at ca. 180° C.) onto crushed ice (750 g). The resulting solution was allowed to stand in a refrigerator (overnight) until precipitation was complete. The dark brown solid precipitate was filtered and transferred to a round-bottomed flask (500 mL) containing 2M hydrochloric acid (250 mL). The mixture was heated at reflux for 50-60 min and the boiling; solution filtered through a preheated Buchner funnel to remove an insoluble brown gum. The hot filtrate was cooled to ca. 4° C. and extracted with chloroform (4×50 mL). The combined extracts were dried (MgSO4) and the chloroform removed on a rotatory evaporator to give the crude 3-nitro-6-methoxyquinoline 14 (9.3 g, brown solid).
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
12 g
Type
reactant
Reaction Step Three
Quantity
120 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][O:3][C:4]1[CH:9]=[CH:8][C:7]([NH2:10])=[CH:6][CH:5]=1.C(O)(=O)C.O.[N+:16]([CH:19]([CH:22]=O)[CH:20]=O)([O-:18])=[O:17].[Na]>C(O)(=O)C.O>[CH3:2][O:3][C:4]1[CH:9]=[C:8]2[C:7](=[CH:6][CH:5]=1)[N:10]=[CH:22][C:19]([N+:16]([O-:18])=[O:17])=[CH:20]2 |f:0.1,3.4.5,6.7,^1:23|

Inputs

Step One
Name
Quantity
35 g
Type
reactant
Smiles
Cl.COC1=CC=C(C=C1)N
Step Two
Name
Quantity
150 mL
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
Quantity
12 g
Type
reactant
Smiles
O.[N+](=O)([O-])C(C=O)C=O.[Na]
Step Four
Name
Quantity
120 mL
Type
solvent
Smiles
C(C)(=O)O.O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
4 °C
Stirring
Type
CUSTOM
Details
with vigorous stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a magnetic stirring bar, a pressure-equalizing addition funnel, a solid addition funnel
TEMPERATURE
Type
TEMPERATURE
Details
to maintain a homogeneous suspension
STIRRING
Type
STIRRING
Details
the mixture stirred for 1.0 h at 25° C
Duration
1 h
CUSTOM
Type
CUSTOM
Details
removed under reduced pressure at 40° C
ADDITION
Type
ADDITION
Details
To the residue (imine 13) was added glacial acetic acid (40 mL) and sulfolane (75 mL)
CUSTOM
Type
CUSTOM
Details
The resulting solution was flushed with argon to :
CUSTOM
Type
CUSTOM
Details
remove air
CUSTOM
Type
CUSTOM
Details
the flask immersed in an oil bath
CUSTOM
Type
CUSTOM
Details
preheated to 195° C
STIRRING
Type
STIRRING
Details
The mixture was vigorously stirred while acetic acid
CUSTOM
Type
CUSTOM
Details
was removed by distillation
CUSTOM
Type
CUSTOM
Details
reached 184°-185° C.
STIRRING
Type
STIRRING
Details
was stirred for a further 15 min at 185° C.
Duration
15 min
ADDITION
Type
ADDITION
Details
poured (while still at ca. 180° C.)
CUSTOM
Type
CUSTOM
Details
onto crushed ice (750 g)
CUSTOM
Type
CUSTOM
Details
to stand in a refrigerator (overnight) until precipitation
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The dark brown solid precipitate was filtered
CUSTOM
Type
CUSTOM
Details
transferred to a round-bottomed flask
ADDITION
Type
ADDITION
Details
(500 mL) containing 2M hydrochloric acid (250 mL)
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 50-60 min
Duration
55 (± 5) min
FILTRATION
Type
FILTRATION
Details
solution filtered through a preheated Buchner funnel
CUSTOM
Type
CUSTOM
Details
to remove an insoluble brown gum
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform (4×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the chloroform removed on a rotatory evaporator

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C2C=C(C=NC2=CC1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 9.3 g
YIELD: CALCULATEDPERCENTYIELD 59.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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